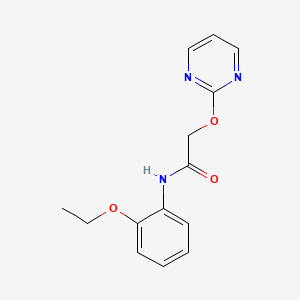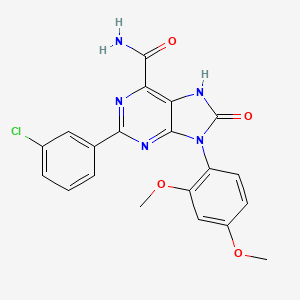![molecular formula C21H27N3O3S B6487920 3-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-methylphenyl)urea CAS No. 898415-02-6](/img/structure/B6487920.png)
3-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-methylphenyl)urea is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound features a piperidine ring substituted with a benzenesulfonyl group and a urea moiety linked to a 4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-methylphenyl)urea typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is first synthesized and functionalized with a benzenesulfonyl group.
Alkylation: The intermediate is then alkylated with an appropriate ethylating agent to introduce the ethyl group.
Urea Formation: The final step involves the reaction of the alkylated intermediate with 4-methylphenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Biological Studies: The compound can be used to study the effects of sulfonyl and urea groups on biological systems.
Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 3-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-methylphenyl)urea would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group may enhance binding affinity, while the urea moiety could participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea
- 3-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-chlorophenyl)urea
Uniqueness
3-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-methylphenyl)urea is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in its applications.
Properties
IUPAC Name |
1-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-17-10-12-18(13-11-17)23-21(25)22-15-14-19-7-5-6-16-24(19)28(26,27)20-8-3-2-4-9-20/h2-4,8-13,19H,5-7,14-16H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNYTDCOIXBFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{2-[benzyl(methyl)amino]ethyl}-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6487847.png)
![2-(2-chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide](/img/structure/B6487851.png)
![N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B6487853.png)
![8-butyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6487861.png)
![3-cyclopropyl-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B6487869.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B6487901.png)
![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6487907.png)

![9-(3,4-dimethylphenyl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6487911.png)

![N'-[2-(morpholin-4-yl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B6487925.png)
![2-(4-chlorophenoxy)-2-methyl-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}propan-1-one](/img/structure/B6487930.png)
![3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B6487946.png)
![1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione](/img/structure/B6487953.png)
